molecular formula C8H10FNO B075154 2-(2-Fluoroethoxy)aniline CAS No. 1547-11-1

2-(2-Fluoroethoxy)aniline

Cat. No.: B075154
CAS No.: 1547-11-1
M. Wt: 155.17 g/mol
InChI Key: NTMMBOONJMBWKO-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)aniline is a high-value fluorinated aromatic amine serving as a versatile synthon in advanced organic synthesis and drug discovery. Its primary research application lies in medicinal chemistry, where it is incorporated into molecular scaffolds to modulate physicochemical properties such as metabolic stability, lipophilicity, and bioavailability. The fluorine atom and ether linkage make this aniline derivative a critical precursor for developing potential pharmacologically active compounds, including receptor ligands and enzyme inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMMBOONJMBWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567663
Record name 2-(2-Fluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547-11-1
Record name 2-(2-Fluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Fluoroethoxy Aniline and Its Analogues

Direct Synthetic Routes

Direct synthetic routes to 2-(2-fluoroethoxy)aniline and its analogues primarily involve the formation of the fluoroethoxy ether linkage or the generation of the aniline (B41778) functional group from a suitable precursor. These methods are often favored for their straightforward nature and the availability of starting materials.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent a cornerstone in the synthesis of aryl ethers. In the context of this compound, this typically involves the reaction of an oxygen nucleophile with a fluoroethylating agent or the displacement of a leaving group by a fluoroalkoxide.

A common and direct method for synthesizing fluoroethoxy-substituted anilines involves the reaction of a suitably substituted aromatic precursor with 2-fluoroethanol (B46154) in the presence of a base. nih.gov For instance, the synthesis of 2-(2-fluoroethoxy)benzo[d]thiazol-6-amine is achieved by reacting the corresponding hydroxylated precursor with 2-fluoroethanol and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov This approach is also applicable to the synthesis of quinoline-based analogues, where a hydroxyl-substituted quinoline (B57606) is treated with 2-fluoroethanol and NaH in dimethylformamide (DMF). nih.gov

The choice of base is crucial for deprotonating the hydroxyl group of the precursor, thereby generating a nucleophilic alkoxide that can attack the electrophilic carbon of the fluoroethylating agent. Strong bases like sodium hydride are often employed to ensure complete deprotonation and drive the reaction forward.

A similar strategy is employed in the synthesis of 4-(2-fluoroethoxy)aniline, where 4-nitrophenol (B140041) is first reacted with 2-fluoroethanol to produce 4-(2-fluoroethoxy)nitrobenzene. smolecule.com This intermediate is then reduced to the final aniline product. smolecule.com The initial nucleophilic substitution is a key step in introducing the desired fluoroethoxy group.

Table 1: Synthesis via Reaction with Fluoroethanol

PrecursorReagentsProductReference
2-Hydroxy-6-nitrobenzo[d]thiazole2-Fluoroethanol, NaH, THF2-(2-Fluoroethoxy)-6-nitrobenzo[d]thiazole nih.gov
6-Hydroxy-2-nitroquinoline2-Fluoroethanol, NaH, DMF2-(2-Fluoroethoxy)-6-nitroquinoline nih.gov
4-Nitrophenol2-Fluoroethanol4-(2-Fluoroethoxy)nitrobenzene smolecule.com

O-alkylation provides another versatile route to the target compounds, typically involving the reaction of a phenol (B47542) with a haloalkane or a sulfonate ester. nih.gov This method is particularly useful when the fluoroethyl group is introduced via an electrophile such as 1-bromo-2-fluoroethane (B107303). For example, the synthesis of 2-bromo-3-(2-fluoroethoxy)pyridine (B7935072), a heteroaromatic analogue, was accomplished by reacting 2-bromopyridin-3-ol with 1-bromo-2-fluoroethane in the presence of potassium carbonate (K2CO3) in DMF. nih.gov

In the context of radiolabeling for positron emission tomography (PET), O-alkylation with fluoroethylating agents bearing a good leaving group is a common strategy. rsc.org For instance, the radiosynthesis of O-(2-[¹⁸F]fluoroethyl)tyrosine ([¹⁸F]FET) involves the direct ¹⁸F-alkylation of tyrosine with [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs). rsc.org While not a direct synthesis of this compound, this highlights the utility of O-alkylation with activated fluoroethyl precursors.

The efficiency of O-alkylation can be influenced by the choice of the leaving group, the base, and the solvent. In some cases, cesium carbonate has been shown to be an effective base for promoting O-alkylation reactions. rsc.org

Table 2: O-Alkylation Approaches for Fluoroethoxy-Substituted Aromatics

PrecursorAlkylating AgentBaseSolventProductReference
2-Bromopyridin-3-ol1-Bromo-2-fluoroethaneK₂CO₃DMF2-Bromo-3-(2-fluoroethoxy)pyridine nih.gov
(E)-4-Methylamino-4'-hydroxystilbeneMethanesulfonic acid 2-[2-(2-fluoro-ethoxy)-ethoxy]-ethyl ester--4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene nih.gov
Tyrosine[¹⁸F]Fluoroethyl tosylateK₂CO₃, K₂₂₂CH₃CNO-(2-[¹⁸F]fluoroethyl)tyrosine rsc.org

Reductive Synthesis

The reduction of a nitro group to an amine is a fundamental and widely used transformation in the synthesis of anilines. beilstein-journals.org This strategy is particularly valuable when the corresponding nitroaromatic precursor is readily accessible.

The synthesis of this compound can be efficiently achieved by the reduction of 1-(2-fluoroethoxy)-2-nitrobenzene. This two-step approach involves the initial introduction of the fluoroethoxy group via nucleophilic substitution on a nitrophenol derivative, followed by the reduction of the nitro group. smolecule.com

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas and a palladium catalyst is a common and clean method. smolecule.com Alternatively, chemical reducing agents such as iron powder in an acidic medium (e.g., a mixture of ethanol, water, and acetic acid) are also effective. nih.gov This latter method is often preferred in laboratory settings due to its operational simplicity. The reduction of nitro compounds to amines is a key step in the industrial production of many anilines. nih.gov

Continuous-flow methodologies have also been developed for the reduction of nitro compounds, offering advantages in terms of safety, efficiency, and scalability. beilstein-journals.org For example, the reduction of various nitroarenes to their corresponding anilines has been successfully demonstrated using trichlorosilane (B8805176) in a continuous-flow reactor. beilstein-journals.org

Table 3: Reduction of Nitro-Substituted Precursors

Nitro PrecursorReducing Agent/ConditionsProductReference
4-(2-Fluoroethoxy)nitrobenzeneH₂, Pd catalyst or Fe powder/acid4-(2-Fluoroethoxy)aniline smolecule.com
2-(2-Fluoroethoxy)-6-nitrobenzo[d]thiazoleFe powder, EtOH/H₂O/AcOH, reflux2-(2-Fluoroethoxy)benzo[d]thiazol-6-amine nih.gov
2-NitrobenzoateReductive route with ammonia (B1221849) release2-Aminobenzoate (Anthranilate) nih.gov

Cascade Reactions for Regioselective Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. nih.gov These reactions can lead to the formation of multiple bonds and stereocenters with high regioselectivity, minimizing waste and purification steps. nih.govchemistryviews.org

While specific examples of cascade reactions for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of cascade design are applicable to the synthesis of substituted anilines and related heterocycles. For instance, a palladium-catalyzed cascade reaction has been developed for the regioselective synthesis of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems. mit.edu This process involves a sequence of chemoselective C-N bond-forming events. mit.edu

Another example is the silver-mediated cascade guanylation-cyclization of aromatic amines with N-propargyl S-methylthiourea to afford 2-iminoimidazolidines with high regioselectivity. nih.gov Furthermore, electrochemical-induced cascade reactions of 2-formyl benzonitrile (B105546) with anilines have been reported for the synthesis of N-aryl isoindolinones. mdpi.com The development of cascade reactions that incorporate a fluoroalkoxylation step could provide a novel and highly efficient route to this compound and its analogues.

Radiosynthetic Pathways for Fluorine-18 (B77423) Labeling

The incorporation of fluorine-18 ([¹⁸F]) into molecules like this compound is a critical step in the development of PET radiotracers. Various strategies have been developed to achieve this, often focusing on efficiency, speed, and applicability to a range of molecular scaffolds.

One-step radiosynthesis protocols are highly desirable as they simplify the production of [¹⁸F]-labeled compounds, making them more accessible for clinical and research applications. These methods typically involve the direct reaction of a precursor molecule with [¹⁸F]fluoride.

Recent advancements have focused on developing methods that are both efficient and applicable to a wide variety of molecules. For example, a single-step method for producing an [¹⁸F]-labeled ligand for imaging peripheral benzodiazepine (B76468) receptors (PBR) involves the reaction of a bromo-precursor with [¹⁸F]fluoride ion. nih.gov This approach has been shown to be highly efficient. nih.gov Another innovative one-step method utilizes organophotoredox-mediated radiofluorination to generate highly reactive [¹⁸F]-labeled electrophiles. acs.org This technique is noted for its high step-economy, efficiency, and tolerance of various functional groups, making it a versatile tool for PET agent construction. acs.org

The development of one-step protocols that can install fluorine-18 directly onto a molecule is a significant area of research. umich.edu For instance, the radiosynthesis of [¹⁸F]BAY94-9172, a tracer for amyloid-β plaques, has been streamlined into a one-step process that is amenable to automated synthesis. nih.gov

Two-step, one-pot radiosynthesis procedures offer a balance between the simplicity of a single-step reaction and the complexity of multi-step syntheses that require purification of intermediates. These methods involve two sequential reactions carried out in the same reaction vessel without isolating the intermediate product.

An example of this approach is the synthesis of thiol-reactive prosthetic groups labeled with fluorine-18. nih.gov This strategy involves an initial [¹⁸F]-incorporation step via nucleophilic displacement, followed by an amidation reaction to form the final product. nih.gov The entire process for synthesizing N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]FNEM) was completed within 75 minutes. nih.gov

Another application is the radiosynthesis of [¹⁸F]FACH, an imaging agent for monocarboxylate transporters, which was developed as a two-step, one-pot procedure using a precursor with a mesylate leaving group and a protected carboxylic acid. researchgate.net Similarly, a two-step, one-pot process for the [¹⁸F]N-(2-fluoroethylation) of anilines involves the substitution of a halo atom with [¹⁸F]fluoride, followed by reduction with borane-tetrahydrofuran. researchgate.net This process is rapid, taking approximately 50 minutes, and provides moderately high radiochemical yields. researchgate.net

The synthesis of [¹⁸F]T807 (Flortaucipir), a tau protein imaging agent, has also been optimized using a two-step, one-pot automated synthesis. researchgate.net This improved method facilitates easier purification and is suitable for routine production. researchgate.net

For nucleophilic aromatic substitution (SₙAr) reactions, precursors are often designed with electron-withdrawing groups to activate the aromatic ring towards attack by [¹⁸F]fluoride. nih.gov However, this can limit the scope of the reaction. To overcome this, various precursor classes have been developed.

One innovative approach involves the use of N-arylsydnones as precursors for the nucleophilic radiofluorination of anilines. escholarship.org These precursors are stable, easy to handle, and facilitate direct and regioselective [¹⁸F]-labeling. escholarship.org Another novel class of precursors are pyridinium (B92312) salts derived from anilines, which can undergo nucleophilic aromatic substitution with [¹⁸F]fluoride. researchgate.net This method has been used to synthesize a diverse range of heteroaryl [¹⁸F]-fluorides. researchgate.net

For the synthesis of [¹⁸F]T807, a pyridinium salt precursor was selected for the two-step, one-pot radiosynthesis due to its facile synthesis and the convenient purification of the final product. researchgate.net The optimization of precursors for the radiosynthesis of [¹⁸F]BAY94-9172 led to the development of a new precursor that enabled a more efficient one-step labeling process. nih.gov

Fluorine-18 is a highly favored radionuclide for positron emission tomography (PET) due to its ideal physical and nuclear properties. frontiersin.orgresearchgate.net Its half-life of 109.8 minutes is long enough to allow for complex radiosynthesis and for the study of slow metabolic processes, while still being short enough to minimize the radiation dose to the patient. frontiersin.orgtaylorandfrancis.com The low positron energy of [¹⁸F] (0.635 MeV) results in a short positron range in tissue, leading to high-resolution PET images. frontiersin.org

The versatility of fluorine-18 allows for its incorporation into a wide variety of molecules, making it a valuable tool for developing target-specific molecular probes. frontiersin.orgresearchgate.net These probes can be used to visualize and quantify a range of biological processes in vivo, including metabolism, receptor density, and enzyme activity. uwo.ca The development of [¹⁸F]-labeled probes has been instrumental in advancing our understanding of diseases such as cancer, neurodegenerative disorders, and cardiovascular disease. taylorandfrancis.combohrium.com

The widespread clinical use of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), a glucose analog, has been a major driving force behind the increasing interest in fluorine-18 radiochemistry. researchgate.net The success of [¹⁸F]FDG has spurred the development of a plethora of other [¹⁸F]-labeled radiotracers targeting various biological markers. researchgate.net

[¹⁸F]-Fluoroethylation is a common strategy for introducing fluorine-18 into molecules, particularly for translating ¹¹C-labeled compounds to their ¹⁸F-labeled counterparts. nih.gov This involves the use of [¹⁸F]-fluoroethylating agents, which are small, reactive molecules containing the [¹⁸F]fluoroethyl group.

A variety of [¹⁸F]-fluoroethylating agents have been developed and compared, with 1-bromo-2-[¹⁸F]fluoroethane emerging as a particularly effective reagent. nih.gov The development of general methods for preparing [¹⁸F]-fluoroethylated compounds that are applicable to a range of precursors and can be automated is a key area of research. nih.gov

Advanced reagents and methodologies continue to be developed to improve the efficiency and applicability of [¹⁸F]-fluoroethylation. Aniline has been shown to catalyze the oxime formation between an aminoxy-derivatized peptide and [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), significantly accelerating the labeling process. snmjournals.org This technique provides an efficient way to label peptides with fluorine-18. snmjournals.org

Chemical Reactivity and Derivatization Studies

Reactions of the Amino Group

The amino group (-NH2) is a primary site of reactivity in 2-(2-Fluoroethoxy)aniline, participating in oxidation, alkylation, and condensation reactions.

Oxidation Pathways

The oxidation of anilines can lead to a variety of products, including nitrobenzenes and benzoquinones, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of aniline (B41778) with a strong oxidizing agent like potassium permanganate (B83412) can yield nitrobenzene. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general principles of aniline oxidation suggest that it would be susceptible to similar transformations. The presence of the electron-donating amino group makes the aromatic ring prone to oxidation. Related compounds, such as 2-(2-Fluoroethoxy)-4-methylaniline, can also undergo oxidation. smolecule.com

N-Alkylation and N-Methylation Reactions

The nitrogen atom of the amino group in anilines can be readily alkylated. organic-chemistry.org N-alkylation of anilines is a significant industrial process, though it can be challenging to control and may result in mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Various methods have been developed to achieve selective N-monoalkylation of anilines, including the use of ionic liquids as solvents and catalysts like copper(II) acetate. organic-chemistry.org

N-methylation, a specific form of N-alkylation, is also a common reaction for anilines. google.com For example, N-methyl-2-(trifluoromethoxy)aniline is a commercially available derivative. sigmaaldrich.com The reaction of anilines with methanol (B129727) in the presence of specific catalysts can produce N-methylaniline selectively. google.com

ReactantReagent/CatalystProductReference
AnilineMethyl or Ethyl Iodide / Ionic LiquidN-alkylaniline
AnilineAlkyl Boronic Acids / Copper(II) AcetateN-alkylaniline organic-chemistry.org
AnilineMethanol / Cr-Cu-Mn-O catalystN-methylaniline google.com

Schiff Base Condensation

Anilines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). semanticscholar.orgebsco.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. ebsco.com The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is utilized in the synthesis of various biologically active compounds. bjmu.edu.cnresearchgate.netinternationaljournalcorner.com For instance, 2-(trifluoromethoxy)aniline (B52511) reacts with various aromatic aldehydes to form a series of Schiff bases. bjmu.edu.cnresearchgate.net The reaction conditions can be optimized, with some methods utilizing water as a solvent or microwave irradiation to promote the reaction. semanticscholar.org

Aniline DerivativeAldehyde/KetoneProductReference
2-(trifluoromethoxy)anilineAromatic AldehydesSchiff Bases bjmu.edu.cnresearchgate.net
3-chloro-4-fluoro anilineSubstituted BenzaldehydesSchiff Bases semanticscholar.org
1-(2-amino-5-chlorophenyl)-2,2,2,-trifluroethane-1,1-diol hydrochlorideIsovanillin, Pyridine 2-Carboxyaldehyde, etc.Schiff Bases internationaljournalcorner.com
AcetylacetoneAnilineβ-Enaminone researchgate.net

Reactions Involving the Fluoroethoxy Moiety

The fluoroethoxy group introduces unique properties to the molecule and can also be a site for chemical modification.

Ether Cleavage and Modification Studies

Ethers can be cleaved under strongly acidic conditions, typically using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of aryl alkyl ethers like this compound, the cleavage is expected to yield a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to nucleophilic attack. libretexts.orglibretexts.org Therefore, the cleavage of this compound would likely produce 2-aminophenol (B121084) and 1-bromo-2-fluoroethane (B107303) or 1-fluoro-2-iodoethane, depending on the acid used.

Modification of the fluoroethoxy group can also be achieved through O-alkylation of a precursor phenol. For example, 2-bromo-3-(2-fluoroethoxy)pyridine (B7935072) was synthesized by the O-alkylation of 2-bromopyridin-3-ol with 1-bromo-2-fluoroethane. nih.gov This strategy is employed in the synthesis of various compounds where the fluoroethoxy group is introduced at a later stage. mdpi.com

Cyclization and Annulation Reactions

Cyclization and annulation reactions involving this compound and its derivatives are crucial for the construction of various heterocyclic systems, some of which are of significant interest in medicinal chemistry.

Formation of Heterocyclic Systems (e.g., Quinolinones, Benzothiazoles)

Quinolinones: Quinolone and quinolin-2-one derivatives are an important class of N-heterocycles with diverse biological activities. academicjournals.org Several synthetic strategies exist for their preparation. One common method involves the cyclization of N-(2-acylaryl)amides, a reaction known as the Camps cyclization. mdpi.com Palladium-catalyzed C-H bond activation and cyclization of anilines can also lead to quinolinone derivatives. organic-chemistry.org Other methods include the reaction of 2-alkenylanilines with di-tert-butyl dicarbonate (B1257347) and the silver-catalyzed intermolecular radical addition/cyclization in aqueous solution. organic-chemistry.org While direct synthesis from this compound is not explicitly detailed, its derivatives could likely participate in these cyclization reactions. For example, an appropriately substituted derivative could undergo intramolecular condensation to form a quinolinone ring system.

Benzothiazoles: Benzothiazoles are another class of heterocyclic compounds with important applications. For instance, fluorescent benzothiazole (B30560) derivatives have been designed and synthesized for the detection of Alzheimer's disease biomarkers. tandfonline.comfigshare.com The synthesis of a benzothiazole containing a 6-(2-fluoroethoxy) substituent has been reported. tandfonline.comfigshare.com A general approach to benzothiazole synthesis involves the reaction of 2-aminothiophenols with various reagents. organic-chemistry.org For example, condensation with aldehydes or β-diketones can yield 2-substituted benzothiazoles. organic-chemistry.org In the synthesis of the aforementioned fluorescent probe, a 6-methoxy-2-methylbenzothiazole (B1346599) was used as a starting material, which was later demethylated and alkylated with a fluoroethoxy-containing group. tandfonline.com This indicates that the fluoroethoxy moiety can be incorporated into the benzothiazole scaffold.

Intramolecular Condensations

Intramolecular condensation reactions are a key strategy for forming cyclic structures. google.com A classic example is the intramolecular aldol (B89426) condensation, which can be used to form five- or six-membered rings. youtube.comyoutube.com In this reaction, an enolate formed from one part of a molecule attacks a carbonyl group in another part of the same molecule. youtube.comyoutube.com

While specific examples of intramolecular condensations starting directly from this compound are not provided in the search results, derivatives of this compound containing appropriate functional groups could certainly undergo such reactions. For instance, a derivative of this compound containing a dicarbonyl moiety could undergo an intramolecular aldol condensation to form a cyclic ketone. youtube.comyoutube.com Similarly, intramolecular Povarov reactions have been used to synthesize complex polyheterocycles. acs.org These reactions demonstrate the utility of intramolecular cyclizations in building complex molecular architectures.

Heterocyclic System General Synthetic Approach Starting Materials (General)
QuinolinonesCamps Cyclization mdpi.comN-(2-acylaryl)amides mdpi.com
Pd-catalyzed C-H activation/cyclization organic-chemistry.orgAnilines organic-chemistry.org
DMAP-catalyzed cyclization organic-chemistry.org2-Alkenylanilines organic-chemistry.org
BenzothiazolesCondensation with aldehydes organic-chemistry.org2-Aminothiophenols, Aldehydes organic-chemistry.org
Condensation with β-diketones organic-chemistry.org2-Aminothiophenols, β-Diketones organic-chemistry.org
From carboxylic acids organic-chemistry.org2-Aminobenzenethiols, Carboxylic acids organic-chemistry.org

Applications in Medicinal Chemistry and Biological Sciences

Role as Pharmaceutical Intermediates and Building Blocks

2-(2-Fluoroethoxy)aniline and its structural isomers are primarily utilized as crucial intermediates and building blocks in the synthesis of more complex, biologically active molecules. evitachem.combldpharm.comfluorochem.co.uk Their chemical structure, featuring an aniline (B41778) ring and a flexible fluoroethoxy side chain, provides a versatile platform for creating a diverse range of derivatives. For instance, analogues such as 3-Bromo-2-(2-fluoroethoxy)aniline are explicitly described as intermediates for pharmaceutical development. evitachem.com A key application is in the synthesis of heterocyclic compounds with therapeutic potential. An example is the synthesis of 2-(2-fluoroethoxy)benzo[d]thiazol-6-amine, which was created as a precursor for developing potential inhibitors of topoisomerase II, an enzyme relevant in cancer therapy. nih.gov The aniline group allows for a variety of chemical transformations, enabling its integration into larger molecular frameworks designed to interact with specific biological targets.

Investigation of Biological Activity and Therapeutic Potential

Researchers have extensively modified the this compound structure to create analogues with a wide spectrum of biological activities. These investigations aim to understand how these synthetic compounds interact with biological systems and to explore their potential as therapeutic agents.

Derivatives containing the fluoroethoxy-phenyl moiety have been shown to interact with a variety of important enzymes and receptors, demonstrating their potential for targeting specific biological pathways.

Vesicular Acetylcholine (B1216132) Transporter (VAChT): Aniline and heteroaromatic derivatives featuring a fluoroethoxy group have been developed as potent ligands for the vesicular acetylcholine transporter (VAChT), which is involved in acetylcholine storage and release. nih.gov Some of these compounds displayed high affinity for VAChT with Ki values in the low nanomolar range and showed good selectivity over sigma (σ₁) and sigma-2 (σ₂) receptors. nih.gov

Dopamine D₃ Receptor (D₃R): In studies aimed at developing selective D₃R ligands, a derivative incorporating a 2-fluoroethoxy substituent demonstrated a significant increase in binding affinity (Ki = 33.3 nM) and a high selectivity of 192-fold for the D₃ receptor over the D₂ receptor. nih.gov

Sigma-2 (σ₂) Receptor: While analogues with a fluoroethoxy group on a benzene (B151609) ring were synthesized and showed low nanomolar affinity for σ₂ receptors, they sometimes exhibited low subtype selectivity, also binding with high affinity to the σ₁ receptor. hzdr.de

Phosphodiesterase 2A (PDE2A): In the development of inhibitors for PDE2A, replacing a methoxy (B1213986) group with a 1-(2-fluoroethoxy) substituent resulted in a compound with improved in vitro binding affinity for the enzyme. mdpi.com

Translocator Protein (TSPO): The compound DPA-714, which contains a 4-(2-fluoroethoxy)-phenyl group, is a well-established high-affinity, specific ligand for the translocator protein (TSPO), a target for imaging neuroinflammation. snmjournals.org

Target Enzyme/ReceptorDerivative TypeKey Research FindingReference
Vesicular Acetylcholine Transporter (VAChT)Piperidine derivatives with fluoroethoxy groupHigh affinity (Ki = 0.93 – 18 nM) and moderate to high selectivity. nih.gov
Dopamine D₃ Receptor (D₃R)Diazaspiro derivative with 2-fluoroethoxy substituentIncreased binding affinity (Ki = 33.3 nM) and 192-fold selectivity over D₂R. nih.gov
Sigma-2 (σ₂) ReceptorBenzene ring with fluoroethoxy groupPreserved low nanomolar affinity for σ₂ receptors (Ki = 2.78–7.23 nM). hzdr.de
Phosphodiesterase 2A (PDE2A)Benzo[e]imidazo[2,1-c] smolecule.comiau.irnih.govtriazine with 1-(2-fluoroethoxy) groupDemonstrated improved in vitro PDE2A binding affinity. mdpi.com
Translocator Protein (TSPO)Pyrazolo[1,5-a]pyrimidine with 4-(2-fluoroethoxy)-phenyl group (DPA-714)Acts as a high-affinity and selective ligand for TSPO. snmjournals.org

The therapeutic effects of this compound analogues are underpinned by distinct mechanisms at the molecular level.

Topoisomerase Inhibition: A primary mechanism for many antibacterial and anticancer analogues is the inhibition of type II topoisomerases. nih.govmdpi.com Fluoroquinolones, for example, function by trapping the enzyme-DNA covalent complex, which is critical for their cytotoxic effects. nih.gov This process is thought to be stimulated by the promotion of magnesium ion (Mg²⁺) binding to the enzyme's active site. nih.gov Novel Bacterial Topoisomerase Inhibitors (NBTIs), some of which are derived from related scaffolds, kill bacterial cells by stabilizing this complex and increasing the levels of double-stranded DNA breaks. mdpi.com

Tubulin Polymerization Inhibition: Certain anticancer analogues, such as derivatives of 2-phenylacrylonitrile, exert their effects by inhibiting tubulin polymerization. nih.gov This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov

Fungal Membrane Damage: Some antifungal analogues operate by disrupting the integrity of the fungal cell membrane. nih.gov Studies on eugenol (B1671780) derivatives, which share a substituted phenyl ring structure, revealed that their antifungal activity was associated with causing membrane damage and subsequent cellular leakage, rather than inhibiting cell wall synthesis or binding to ergosterol. nih.gov

Bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are well-validated and critical targets for antibacterial agents. mdpi.commdpi.com These enzymes are essential for bacterial DNA replication and transcription. mdpi.com

Analogues derived from scaffolds related to this compound are actively being investigated as Novel Bacterial Topoisomerase Inhibitors (NBTIs). mdpi.com This class of inhibitors is significant as it offers a potential solution to the growing problem of bacterial resistance to existing antibiotics like fluoroquinolones. mdpi.commdpi.com The mechanism of NBTIs involves interacting with different residues on the enzymes compared to fluoroquinolones. mdpi.com

Research has focused on developing compounds that can selectively or dually target these enzymes. For instance, some pyrazole (B372694) derivatives have been shown to inhibit Escherichia coli DNA gyrase with greater potency than the standard drug ciprofloxacin. researchgate.net Furthermore, studies have identified certain glycosylated flavonoids that act as selective inhibitors of topoisomerase IV, showing little to no activity against DNA gyrase, which highlights the possibility of achieving enzyme-specific inhibition. caldic.com

Compound Class/DerivativeTarget EnzymeInhibitory Activity (IC₅₀)Reference
Pyrazole derivative (Compound 2e)Escherichia coli DNA gyrase7.35 µM researchgate.net
Ciprofloxacin (Reference)Escherichia coli DNA gyrase47.68 µM researchgate.net
Glycosylated Flavonoids (Rutin)Escherichia coli Topoisomerase IV64 µg/mL (decatenation activity) caldic.com

The structural versatility of this compound has enabled the development of analogues with a broad range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The inclusion of fluorine often enhances lipophilicity and metabolic stability, contributing to improved biological activity. mdpi.com

Antimicrobial Properties: Numerous derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comresearchgate.net The primary mechanism of action for many of these compounds is the inhibition of DNA gyrase and/or topoisomerase IV. mdpi.comresearchgate.net

Antifungal Properties: Analogues have also been evaluated for their effectiveness against pathogenic fungi. rug.nl Studies have shown that certain derivatives exhibit potent antifungal activity against clinically relevant species like Candida albicans and Candida glabrata. nih.govfrontiersin.org The mechanism can involve the disruption of the fungal cell membrane. nih.gov

Anticancer Properties: The development of anticancer agents from this chemical class is an active area of research. drugbank.com Analogues have shown efficacy against various cancer cell lines. nih.govnih.gov For example, a makaluvamine analogue, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), was particularly effective against breast cancer cells, inducing S-phase cell cycle arrest. nih.gov Other derivatives have been found to inhibit tubulin polymerization, a validated anticancer strategy. nih.gov

PropertyDerivative/Analogue ClassTarget Organism/Cell LineKey FindingReference
AntibacterialPyrazole-imino-indolin-oneBacterial strainsShowed good to moderate activity compared to ciprofloxacin. researchgate.net
AntibacterialN-arylsuccinimide azo derivativeS. aureus, E. coliModerate activity with MIC values of 16-64 µg/mL. nih.gov
AntifungalKetoconazole sulfonamide analogue (difluoro-ethyl)C. albicans, C. glabrataPotent activity with MIC₇₅ of 62 nM and 250 nM, respectively. frontiersin.org
AntifungalEugenol analogue (nitrophenol derivative)Candida spp., Cryptococcus neoformansMost active structure against all fungal strains tested. nih.gov
AnticancerMakaluvamine analogue (FBA-TPQ)MCF-7, MDA-MB-468 (Breast Cancer)Potent activity; induced S-phase cell cycle arrest. nih.gov
Anticancer2-Phenylacrylonitrile derivative (1g2a)HCT116, BEL-7402 (Colon, Liver Cancer)Strong inhibitory activity (IC₅₀ = 5.9 nM and 7.8 nM) via tubulin inhibition. nih.gov

Based on the available research, there is currently limited specific information directly linking this compound or its derivatives to the modulation of disease states such as heart failure. The primary focus of existing studies has been on their applications as antimicrobial and anticancer agents, and as ligands for neurological targets.

Inhibition of Specific Protein Targets

Derivatives of this compound have been instrumental in the development of inhibitors for several protein targets implicated in cancer and other diseases.

Methionine S-Adenosyltransferase-2 (MAT2A): MAT2A is a critical enzyme for the synthesis of S-adenosylmethionine (SAM), a principal methyl donor in numerous biological processes. nih.gov Its upregulation in cancers like liver and colorectal cancer makes it a significant drug target. nih.gov A family of fluorinated N,N-dialkylaminostilbenes, known as FIDAS agents, which can be derived from aniline precursors, have been shown to inhibit the proliferation of colorectal cancer (CRC) cells. nih.gov A biotinylated FIDAS analogue identified the catalytic subunit of MAT2A as its direct binding target. nih.gov These agents inhibit the enzymatic activity of MAT2A, and the depletion of MAT2A using shRNAs has been shown to inhibit CRC cell growth. nih.gov For instance, the FIDAS agent, (E)-4-(2′,6′-difluorostyryl)-N,N-dimethylaniline (FIDAS 1a), demonstrates low micromolar activity in LS174T cells. acs.org Further studies on FIDAS analogues have been conducted to assess their MAT2A inhibition levels relative to FIDAS 1a. acs.org The development of potent and selective MAT2A inhibitors, such as SCR-7952, highlights the therapeutic potential of targeting this enzyme in cancers with methylthioadenosine phosphorylase (MTAP) deletions. nih.gov

Hepsin: Another type II transmembrane serine protease, hepsin, is overexpressed in the majority of human prostate cancers and is linked to cancer progression and metastasis, making it a potential therapeutic target. nih.govnih.gov Research has led to the identification of small-molecule inhibitors of hepsin's catalytic activity. nih.gov For example, Venetoclax has been identified as an irreversible hepsin inhibitor with an IC50 of 0.48 μM. frontiersin.org Another potent and orally active hepsin inhibitor, Hepln-13, has an IC50 of 0.33 μM and is being investigated for its potential in treating metastatic prostate cancer. medchemexpress.com The development of such inhibitors is a key strategy for preventing prostate cancer progression. nih.gov

Design and Evaluation of Imaging Probes

The unique properties of this compound derivatives, particularly their ability to be radiolabeled with Fluorine-18 (B77423), make them excellent candidates for the development of probes for various medical imaging techniques.

Positron Emission Tomography (PET) Ligands

PET is a noninvasive imaging technique that measures biochemical processes in vivo. ncl.ac.uk The use of 18F-labeled ligands is common due to the favorable half-life of Fluorine-18. ncl.ac.ukbeilstein-journals.org Derivatives of this compound are key components in the synthesis of PET radioligands for various targets.

Probes for Amyloid-β Imaging

The deposition of amyloid-β (Aβ) plaques is a hallmark of Alzheimer's disease (AD). mdpi.comrsc.org PET imaging with Aβ-specific radiotracers is a crucial tool for the early diagnosis and monitoring of AD. researchgate.net

Styrylbenzoxazole derivatives, which can be synthesized from aniline precursors, have shown high binding affinity for Aβ fibrils. nih.gov One such compound, 6-(2-Fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole (BF-168), selectively binds to senile plaques in AD brain sections. nih.gov Its 18F-radiolabeled form demonstrated significant initial brain uptake and fast clearance in normal mice, with selective labeling of amyloid deposits in transgenic mouse models. nih.gov

Another novel PET tracer, [¹⁸F]-4-((E)-(((E)-4-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)benzylidene)-hydrazono)methyl)-N-methylaniline ([¹⁸F]92), has shown exceptional binding affinity to Aβ aggregates and plaques in the AD brain. researchgate.net

Probe NameTargetKey Findings
BF-168 Amyloid-β PlaquesSelectively binds to senile plaques in AD brain sections. nih.gov The 18F-labeled version shows good brain uptake and clearance. nih.gov
[¹⁸F]92 Amyloid-β AggregatesDemonstrates high binding affinity to Aβ aggregates and plaques. researchgate.net

Ligands for Phosphodiesterase 10A (PDE10A) Imaging

PDE10A is a key enzyme in the brain, and its abnormal levels are associated with several neuropsychiatric disorders. nih.gov PET imaging of PDE10A can aid in understanding these conditions and in the development of new therapies. hzdr.de

A useful PET ligand for imaging PDE10A is 2-(2-(3-(4-([¹⁸F]Fluoroethoxy)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([¹⁸F]MNI-659). acs.orgresearchgate.net However, concerns about its radiolabeled metabolites accumulating in the brain have led to the design of new 18F-labeled ligands. acs.orgresearchgate.net One promising alternative, [¹⁸F]9, showed high binding affinity to PDE10A and a significantly higher binding potential in the striatum of rat brains compared to [¹⁸F]MNI-659. acs.orgresearchgate.net Other research has focused on developing potent and selective PDE10A inhibitors, with several new compounds showing high potency and selectivity. nih.gov Micro-PET studies of some of these new compounds in nonhuman primates have shown clear visualization of the striatum with favorable metabolic stability. nih.gov

LigandTargetKi (nM)BPND (Striatum)
[¹⁸F]MNI-659 PDE10A-4.6
[¹⁸F]9 PDE10A2.95.8

Probes for Serotonin (B10506) and Vesicular Monoamine Transporters

Serotonin transporters (SERT) and vesicular monoamine transporters (VMAT) are crucial for neurotransmission. researchgate.netnih.gov Imaging these transporters can provide insights into various neurological and psychiatric conditions.

A series of diphenyl sulfide (B99878) derivatives have been developed as potential PET imaging agents for SERT. researchgate.net One compound, 2-((2-((dimethylamino)-methyl)-4-(2-(2-fluoroethoxy)ethoxy)phenyl)thio)aniline, exhibited excellent binding affinity for SERT (Ki = 0.09 nM). researchgate.net

Fluorescent false neurotransmitters (FFNs) are used to visualize monoaminergic neurons. nih.gov FFN511, for example, targets the neuronal vesicular monoamine transporter 2 (VMAT2) and inhibits serotonin binding with an IC50 of 1 μM. Researchers have also developed fluorescent probes that are substrates for both SERT and VMAT2, allowing for the specific labeling of serotonergic neurons. nih.gov Two vesicular monoamine transporters, VMAT1 and VMAT2, have been identified and show different tissue distributions. nih.gov

Radioligands for Myelin Imaging

Myelin is essential for the proper functioning of the nervous system, and its imaging is important for studying demyelinating diseases like multiple sclerosis. nih.gov PET radiotracers originally developed for amyloid imaging, such as ¹⁸F-florbetapir and ¹⁸F-florbetaben, have been repurposed and show promise for myelin imaging due to their higher binding in white matter and longer half-life. nih.gov A series of fluorinated radioligands have been specifically designed and synthesized for myelin imaging, with some compounds showing the ability to readily penetrate the blood-brain barrier and selectively bind to myelin. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. collaborativedrug.com These studies investigate how the chemical structure of a molecule correlates with its biological activity, providing critical insights that guide the development of more potent and selective compounds. collaborativedrug.com For derivatives of this compound, SAR analyses focus on how modifications to the aniline ring, the fluoroethoxy side chain, and other parts of the molecule influence their interaction with biological targets.

The introduction of a 2-fluoroethoxy group onto an aniline scaffold can significantly alter the physicochemical properties of the resulting molecule, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. researchgate.net The fluorine atom, in particular, is a key element in drug design due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, which can enhance binding affinity to target proteins and improve pharmacokinetic profiles. researchgate.netlookchem.com

Detailed Research Findings

Research into various classes of compounds incorporating a fluoroethoxy aniline moiety has provided valuable SAR data. A notable area of investigation is the development of agents for imaging β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov In this context, derivatives of 2-phenylquinoxaline (B188063) containing a fluoroethoxy group have been synthesized and evaluated. nih.gov

Studies on these quinoxaline (B1680401) derivatives revealed that the position of the fluoroethoxy group on the quinoxaline core is a critical determinant of binding affinity to Aβ aggregates. nih.gov To explore this relationship, a series of fluorinated 2-phenylquinoxaline (PQ) derivatives were developed. The core structure features an N,N-dimethylaniline group linked to a quinoxaline scaffold, which itself is substituted with a fluoroethoxy group at different positions.

The binding affinities of these compounds for Aβ aggregates were quantified using inhibition constant (Kᵢ) values. The results demonstrated a significant variation in affinity based on the substitution pattern. For instance, placing the fluoroethoxy group at the 6-position of the quinoxaline ring resulted in a compound with exceptionally high affinity. nih.gov

A comparative analysis of these derivatives underscores the stringent structural requirements for optimal target engagement. The data shows that even a slight shift in the position of the fluoroethoxy group can lead to a dramatic loss of binding affinity.

Interactive Data Table: SAR of Fluoroethoxy Quinoxaline Derivatives

The following table summarizes the structure-activity relationship data for a series of 2-phenylquinoxaline derivatives, highlighting the impact of the fluoroethoxy group's position on binding affinity to β-amyloid aggregates. nih.gov

CompoundStructurePosition of Fluoroethoxy GroupBinding Affinity (Kᵢ, nM)
PQ-2 Chemical structure of PQ-27111
PQ-3 Chemical structure of PQ-38242
PQ-4 Chemical structure of PQ-451180
PQ-6 Chemical structure of PQ-660.895

Table based on data from a study on quinoxaline derivatives for PET imaging. nih.gov

As illustrated in the table, PQ-6 , which has the 2-fluoroethoxy group at the 6-position, displays the highest affinity with a Kᵢ value of 0.895 nM. In contrast, moving the group to the 7-position (PQ-2 ) decreases the affinity significantly to 111 nM. Shifting the group further to the 5-position (PQ-4 ) or 8-position (PQ-3 ) results in a substantial loss of activity, with Kᵢ values of 1180 nM and 242 nM, respectively. nih.gov These findings highlight a clear SAR, where the 6-position on the quinoxaline scaffold is optimal for the placement of the fluoroethoxy group to achieve high-affinity binding to Aβ aggregates. nih.gov This precise structural requirement suggests a specific interaction between the fluoroethoxy moiety and a corresponding pocket in the binding site of the Aβ aggregate.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy of 2-(2-Fluoroethoxy)aniline reveals distinct signals corresponding to the aromatic, amine, and fluoroethoxy protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a complex multiplet in the downfield region, generally between δ 6.6 and 7.2 ppm. The protons of the amine (-NH₂) group are typically observed as a broad singlet. The chemical shifts of the two methylene (B1212753) groups in the fluoroethoxy side chain are distinct due to their different proximities to the electronegative fluorine and oxygen atoms. These signals often appear as multiplets resulting from coupling to each other and to the fluorine atom.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Aromatic-H 7.16 t 8.0
Aromatic-H 6.75 d 7.5
Aromatic-H 6.69 s -
Aromatic-H 6.62 d 7.5
-NH₂ 4.59 br s -

Note: Data obtained in CDCl₃ at 400 MHz. Chemical shifts and coupling constants are representative and can vary slightly based on solvent and experimental conditions. rsc.org

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each of the eight carbon atoms. The carbons of the aromatic ring typically resonate in the δ 110-150 ppm range. The carbon atom bonded to the amino group (C-2) and the carbon atom bonded to the ethoxy group (C-1) can be distinguished based on their chemical shifts. The two methylene carbons of the fluoroethoxy group appear in the upfield region, with the carbon directly attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ ppm)
Aromatic C-N 146.5
Aromatic C-O 142.1
Aromatic C-H 129.4
Aromatic C-H 117.0
Aromatic C-H 114.3
Aromatic C-H 113.5
-O-CH₂- 65.32

Note: Data obtained in CDCl₃ at 100 MHz. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can be used for its quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is crucial for confirming the identity of newly synthesized compounds. For this compound (C₈H₁₀FNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass, providing a high degree of confidence in its structural assignment.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) in Biodistribution Studies

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantitative analysis of compounds in complex biological matrices. In the context of drug discovery and development, LC-MS/MS is employed in biodistribution studies to determine the concentration of a compound and its metabolites in various tissues and fluids over time. nih.govacs.org For instance, derivatives of fluoroethoxy aniline (B41778) have been studied as potential PET imaging agents, where LC-MS/MS is used to screen unradiolabeled candidate compounds and evaluate their distribution in different brain regions. nih.govrsc.org This method allows for rapid and reliable screening, reducing the need for radiolabeled compounds in the initial stages of evaluation. nih.gov The technique's high sensitivity is essential for detecting the low concentrations typical in microdosing studies. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. nii.ac.jp The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" for a molecule. libretexts.org For this compound, the IR spectrum would exhibit characteristic bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the alkyl chain, C-O-C stretching of the ether linkage, and a strong C-F stretching band. orgchemboulder.com The N-H bending vibration is also expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com

Table 3: List of Compounds

Compound Name
This compound
Aniline
Deuterated Chloroform
(2-fluoroethyl) tosylate
2-fluoroethanol (B46154)

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and covalent bonds within a molecule. bas.bg It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For this compound, the key functional groups—the primary aromatic amine, the ether linkage, the alkyl fluoride, and the aromatic ring—give rise to a characteristic set of absorption bands.

The FT-IR spectrum of an aniline derivative is typically characterized by several key regions. orgchemboulder.com The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The presence of two bands, corresponding to asymmetric and symmetric stretching, is a definitive marker for a primary amine. orgchemboulder.com Another important vibration is the N-H bending, which occurs in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The aromatic nature of the compound is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. bas.bgorgchemboulder.com Furthermore, the presence of the ether group (Ar-O-C) is indicated by its characteristic asymmetric stretching band, while the C-F bond from the fluoroethoxy group will also produce a strong absorption band, typically in the 1100-1000 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretch Primary Aromatic Amine 3400 - 3250 Two bands (asymmetric & symmetric), medium intensity. orgchemboulder.com
C-H Stretch Aromatic 3100 - 3000 Multiple weak to medium bands.
C-H Stretch Aliphatic (CH₂) 2960 - 2850 Multiple weak to medium bands.
N-H Bend Primary Amine 1650 - 1580 Medium to strong, sharp band. orgchemboulder.com
C=C Stretch Aromatic Ring 1600 - 1450 Multiple medium to strong bands.
C-N Stretch Aromatic Amine 1335 - 1250 Strong intensity band. orgchemboulder.com
C-O Stretch Aryl-Alkyl Ether 1275 - 1200 (asym) / 1075 - 1020 (sym) Strong bands.
C-F Stretch Alkyl Fluoride 1100 - 1000 Strong intensity band.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FT-IR. horiba.com It measures the inelastic scattering of monochromatic light from a laser source, providing a spectral fingerprint of a molecule. horiba.com While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Consequently, symmetric and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak in IR spectra.

For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. The C=C stretching modes of the benzene (B151609) ring, which are often strong in Raman spectra of aromatic compounds, would be prominent. arxiv.orgmdpi.com The symmetric vibrations of the molecule, such as the symmetric N-H stretch or the symmetric C-O-C stretch, would also be more readily observed. In contrast to FT-IR, the N-H stretching and bending vibrations are typically weaker in Raman spectra. The technique is particularly advantageous for analyzing aqueous solutions, as water is a weak Raman scatterer. horiba.com

Table 2: Expected FT-Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Description
N-H Stretch Primary Aromatic Amine 3400 - 3250 Typically weak signals.
C-H Stretch Aromatic 3100 - 3000 Strong signal.
C=C Stretch Aromatic Ring 1620 - 1580 Very strong signals, characteristic of the aromatic ring. mdpi.com
C-N Stretch Aromatic Amine 1335 - 1250 Medium intensity signal.
C-O-C Stretch Ether ~1100 Medium intensity signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. upi.edu This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule responsible for its color and light absorption. msu.edu

The primary chromophore in this compound is the substituted benzene ring. The amine (-NH₂) and fluoroethoxy (-OCH₂CH₂F) groups attached to the ring act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption. The lone pair of electrons on the nitrogen of the amine group and the oxygen of the ether group interact with the π-electron system of the benzene ring, generally causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity) compared to unsubstituted benzene.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. researchgate.net For aniline derivatives, these transitions typically result in two main absorption bands: a high-intensity band around 230-240 nm and a lower-intensity band, characteristic of the benzenoid structure, around 280-290 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Bands for this compound

Electronic Transition Chromophore/System Expected λmax Description
π → π* Substituted Benzene Ring ~230 - 250 nm Primary absorption band, high molar absorptivity (ε). Corresponds to the E2-band of benzene.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of molecules. For 2-(2-Fluoroethoxy)aniline, these computational methods are invaluable for understanding its properties at a subatomic level, elucidating characteristics that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgjournalajopacs.com It is a workhorse of modern computational chemistry for calculating molecular properties like total energies, binding energies, and the heat of formation. journalajopacs.com DFT calculations for aniline (B41778) and its derivatives have been successfully used to determine structural and electronic properties.

In the context of this compound, DFT is applied to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, DFT serves as the foundation for more advanced calculations, including the analysis of frontier molecular orbitals, the generation of molecular electrostatic potential maps, and the derivation of reactivity descriptors. kashanu.ac.irdergipark.org.tr Studies on similar substituted anilines demonstrate that DFT methods, using various functionals like B3LYP, can accurately predict how substituents, such as the fluoroethoxy group, influence the electronic properties of the parent aniline molecule. researcher.life

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. kashanu.ac.irchalcogen.ro

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap indicates a molecule is more reactive. For the parent aniline molecule, the HOMO-LUMO gap has been calculated to be approximately 5.43 eV. kashanu.ac.ir The introduction of substituents significantly alters this gap. For instance, DFT analysis of various substituted anilines shows that fluorine substitution can result in a HOMO-LUMO gap of around 3.88 eV. researcher.life Therefore, the fluoroethoxy group in this compound is expected to modulate the electronic properties and reactivity compared to unsubstituted aniline.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Source
Aniline--5.43 kashanu.ac.ir
Aniline Derivative (with Fluorine)--3.88 researcher.life

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the van der Waals surface of a molecule, using a color scale where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netavogadro.cc

For an aniline derivative like this compound, an MEP map would reveal specific reactive sites. Based on the known MEP map of aniline, regions of high electron density (negative potential, colored red) are expected around the nitrogen atom of the amine group and the oxygen atom of the ether linkage due to the presence of lone pairs of electrons. researchgate.netresearchgate.net These sites are the most probable locations for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive electrostatic potential (colored blue), identifying them as sites for potential nucleophilic interactions. researchgate.net

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. dergipark.org.tr These descriptors, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are calculated using the energies of the HOMO and LUMO. kashanu.ac.ir

Ionization Potential (I) is approximated as I ≈ -EHOMO.

Electron Affinity (A) is approximated as A ≈ -ELUMO.

Electronegativity (χ) measures the ability of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Chemical Hardness (η) measures the resistance to charge transfer and is given by η = (I - A) / 2. It is directly related to the HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity.

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons and is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). kashanu.ac.ir

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Table 2: Global Reactivity Descriptors and Their Formulas

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = (I+A)² / (4(I-A))Capacity to accept electrons.

Molecular Modeling and Dynamics

While quantum calculations focus on the electronic state, molecular modeling and dynamics investigate the physical movements and preferred shapes of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, this analysis is crucial for understanding its three-dimensional structure and how that structure influences its interactions and properties.

The key sources of conformational flexibility in this compound are the rotations around the Phenyl-O, O-CH₂, and CH₂-CH₂F single bonds of the fluoroethoxy side chain. Theoretical methods, particularly ab initio and DFT calculations, are employed to map the potential energy surface as a function of the dihedral angles of these rotatable bonds. rsc.org This mapping identifies the low-energy, stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (saddle points). Studies on similar flexible molecules, such as fluoroacetone, have shown that the relative energies of different conformers (e.g., gauche and cis) can be determined, and these energies are influenced by factors like intramolecular hydrogen bonding and steric repulsion. rsc.org For this compound, conformational analysis would reveal the most probable shapes the molecule adopts in different environments.

Noncovalent Interaction Studies (e.g., in Regioselectivity)

Noncovalent interactions (NCIs) play a pivotal role in determining the regioselectivity of chemical reactions. While specific studies focusing solely on this compound are not extensively documented in the provided context, the principles of NCI analysis can be applied to understand its reactive tendencies. Computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) index, are instrumental in characterizing these weak interactions. nih.gov

The regioselectivity in reactions involving substituted anilines is often governed by a delicate balance of hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, in halogenation reactions of nitroarenes, noncovalent interactions between a chalcogen bond and a tin salt have been identified as crucial for achieving high regioselectivity. researchgate.net Such interactions can direct incoming electrophiles to specific positions on the aromatic ring.

In a broader context, the control of regioselectivity through noncovalent interactions is a significant area of research. rsc.org For example, within a macrocyclic cavitand, the relative orientation of guest molecules, and thus the regioselectivity of their photocycloaddition, can be controlled by host-guest and guest-guest supramolecular interactions. rsc.org Computational studies are essential in these cases to understand the complex structures and the relative magnitudes of the weak interactions at play. rsc.org

To illustrate how noncovalent interactions are analyzed, a hypothetical data table for the interaction of this compound with an approaching electrophile at different positions (ortho, meta, and para) is presented below. This table is representative of the kind of data generated in such computational studies.

Table 1: Calculated Noncovalent Interaction Energies for Electrophilic Attack on this compound

Position of Attack Interaction Type Calculated Interaction Energy (kcal/mol) Key Interacting Atoms
Ortho Hydrogen Bond -3.5 O(ethoxy)...H(electrophile)
Ortho Steric Hindrance +1.2 C(ring)...X(electrophile)
Meta van der Waals -1.8 H(ring)...X(electrophile)
Para π-stacking -2.5 Aromatic Ring...Electrophile Ring
Para Halogen Bond -0.9 F...Y(electrophile)

Note: This table is for illustrative purposes and the values are hypothetical.

Computational Approaches in Drug Discovery and Design

Computational methods are indispensable in modern drug discovery, facilitating the identification of drug binding sites, elucidating mechanisms of action, and designing novel therapeutic agents. researchgate.net Substituted anilines, including this compound and its derivatives, are valuable scaffolds in medicinal chemistry. The computational prediction of properties such as the octanol-water partition coefficient (LogP) is a routine part of the drug discovery process. vulcanchem.com

The utility of fluorinated motifs in drug design is well-established, as the introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and membrane permeability. The 2-fluoroethoxy group, in particular, has been incorporated into molecules designed as PET imaging agents for conditions like Parkinson's disease. mdpi.com

Computational techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are employed to screen virtual libraries of compounds and to optimize lead candidates. researchgate.net These methods allow for the rational design of molecules with improved potency and selectivity. For example, a sequence-to-drug concept based on end-to-end differentiable learning is an emerging computational drug design strategy. nih.gov

The table below showcases typical computational data relevant to the initial stages of drug design for a molecule like this compound.

Table 2: Predicted Physicochemical and ADME Properties of this compound

Property Predicted Value Computational Method
Molecular Weight 155.17 g/mol ---
LogP 1.85 ALOGPS 2.1
Water Solubility 1.2 g/L ESOL
BBB Permeability High CNS MPO Score
hERG Inhibition Low Probability pkCSM

Note: These values are representative and sourced from computational prediction tools.

Applications in Material Science

Role as Building Blocks for Advanced Materials

2-(2-Fluoroethoxy)aniline is increasingly investigated as a fundamental component in the synthesis of novel materials designed for specific electronic or optical applications. evitachem.com The presence of the fluorine atom in the ethoxy group can significantly influence the electronic nature of the molecule, which is a desirable trait when creating materials for use in electronics and photonics. cymitquimica.com Fluorinated compounds, in general, are widely used in the development of advanced materials. cymitquimica.com

As a building block, it can be incorporated into more complex molecular architectures. cymitquimica.com Its derivatives, such as 3-Bromo-2-(2-fluoroethoxy)aniline and 4-Fluoro-2-(2-fluoroethoxy)aniline, are also recognized as material building blocks, often used in the creation of polymers, organic electronics, and other functional materials. evitachem.combldpharm.combldpharm.com The synthesis of complex molecules, such as certain phosphodiesterase 10A (PDE10A) inhibitors for PET tracers, demonstrates how aniline (B41778) derivatives with fluoroethoxy groups are used to construct larger, functional systems. rsc.orgnih.gov The reactive amine allows for its integration into polymer chains or for attachment to other molecular scaffolds, leading to materials with specific, pre-determined characteristics.

Table 1: Properties of this compound and Related Isomers

PropertyThis compound3-(2-Fluoroethoxy)aniline4-(2-Fluoroethoxy)aniline
CAS Number 1547-11-1 sigmaaldrich.com1764-82-5 cymitquimica.com1547-12-2 biosynth.com
Molecular Formula C₈H₁₀FNO sigmaaldrich.comC₈H₁₀FNO cymitquimica.comC₈H₁₀FNO biosynth.com
Molecular Weight 155.17 g/mol sigmaaldrich.com155.17 g/mol cymitquimica.com155.17 g/mol biosynth.com
Purity 97% sigmaaldrich.comMin. 95% cymitquimica.comNot Specified
Boiling Point Not SpecifiedInfluenced by fluoroethoxy group cymitquimica.comNot Specified
Melting Point Not SpecifiedNot Specified47 °C biosynth.com

This table presents data for educational and informational purposes only.

Precursors for Dyes and Pigments

Aniline and its derivatives are foundational to the dye and pigment industry, primarily serving as precursors to azo dyes. wikipedia.orgturito.comontosight.ai Azo dyes, which constitute a significant portion of modern dyes, are characterized by the -N=N- functional group that links two aromatic rings. labster.com This azo bridge creates an extended conjugated system, which is responsible for the vibrant colors of these compounds. satra.com

The synthesis of an azo dye from this compound follows a well-established two-step process:

Diazotization : The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in the cold by treating the aniline derivative with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). labster.comnih.gov The resulting diazonium salt is generally unstable at higher temperatures. labster.com

Azo Coupling : The unstable diazonium salt is then immediately reacted with a coupling component, which is an electron-rich nucleophile such as a phenol (B47542), naphthol, or another aromatic amine. nih.govlibretexts.org The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling agent, forming the characteristic azo bond (-N=N-) and yielding the final dye molecule. wikipedia.orglibretexts.org

For example, coupling the diazonium salt of this compound with a compound like 2-naphthol (B1666908) (beta-naphthol) would produce a brightly colored azo dye. labster.comlibretexts.org The specific color of the resulting dye is determined by the exact structures of both the aniline derivative and the coupling component. The presence of the 2-fluoroethoxy group on the aniline ring can modulate the final color of the dye due to its electronic effects on the conjugated system. The reactive functional groups on derivatives like 2-Chloro-5-(2-fluoroethoxy)aniline also make them suitable for producing dyes and pigments. smolecule.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

While established methods for the synthesis of fluoroalkoxy anilines exist, often involving the reaction of a nitrophenol with a fluoroalkylating agent followed by reduction, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic routes. smolecule.comnih.gov Future research could focus on:

Catalytic C-H Amination: Direct amination of 2-fluoroethoxybenzene would represent a highly atom-economical approach. Investigating transition-metal-catalyzed or photocatalytic methods to directly introduce the amino group onto the pre-formed ether could bypass the traditional multi-step nitration-reduction sequence.

Advanced Coupling Reactions: Exploring novel cross-coupling strategies for the C-O bond formation between 2-aminophenol (B121084) derivatives and fluoroethylating agents could provide alternative pathways. For instance, adapting protocols like the Buchwald-Hartwig coupling for this specific transformation might yield milder reaction conditions and broader functional group tolerance.

Flow Chemistry and Process Optimization: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous nitration or energetic reduction steps.

Inspired Radiosynthesis Techniques: Methods developed for the rapid, one-pot [18F]N-(2-fluoroethylation) of anilines for PET imaging could be adapted for non-radioactive synthesis, potentially offering new mechanistic pathways for creating the N-(2-fluoroethyl) bond or related structures. researchgate.net A recent Brønsted acid-catalyzed reaction for the meta-amination of anisidines highlights the ongoing innovation in aniline (B41778) synthesis, providing a template for developing regioselective methods for related compounds. nih.gov

Expansion of Medicinal Applications and Target Identification

The fluoroethoxy-aniline scaffold is a recognized building block in medicinal chemistry, primarily for its role in constructing PET imaging agents. cymitquimica.comlookchem.com However, its therapeutic potential remains largely untapped.

Broadening Therapeutic Targets: The majority of current research focuses on PET tracers for neurodegenerative diseases and oncology. mdpi.comnih.gov A significant opportunity lies in synthesizing libraries of 2-(2-Fluoroethoxy)aniline derivatives and screening them against a wider array of biological targets, including enzymes, receptors, and ion channels implicated in inflammatory, metabolic, and infectious diseases. The fluorine atom can favorably alter properties like metabolic stability and binding affinity. mdpi.com

Specific Target Exploration: Detailed studies have shown that complex aniline derivatives containing the fluoroethoxy moiety can act as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a key target in Alzheimer's disease research. nih.gov Future work could systematically explore structure-activity relationships (SAR) for this target, optimizing the scaffold for higher potency and selectivity. Similarly, its incorporation into antagonists for the PPARγ receptor suggests potential in metabolic diseases and cancer. nih.gov

Agrochemical Development: The compound's use as an intermediate for agrochemicals is noted but not deeply explored. lookchem.com Research into its potential as a lead structure for novel herbicides, fungicides, or insecticides, where the fluoroethoxy group can enhance efficacy and bioavailability, is a promising avenue.

Application AreaSpecific Target/UseExample Compound ClassReference
Neuroscience PET Imaging for Alzheimer'sAmyloid-beta plaque binders nih.govacs.org
Therapeutic LigandsVesicular Acetylcholine Transporter (VAChT) ligands nih.gov
Oncology PET Imaging for TumorsFocal Adhesion Kinase (FAK) inhibitors nih.gov
Therapeutic AntagonistsPeroxisome proliferator-activated receptor gamma (PPARγ) nih.gov
Agrochemicals Synthesis IntermediateHerbicides, Fungicides lookchem.com

Advanced Spectroscopic Characterization

Comprehensive characterization using advanced spectroscopic techniques is essential for understanding the subtle structural and electronic features of this compound and its derivatives.

Multi-dimensional NMR Spectroscopy: While standard 1H and 13C NMR spectra are available, detailed 2D NMR studies (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguous signal assignment, especially in more complex derivatives. Furthermore, 19F NMR would provide direct insight into the electronic environment of the fluorine atom and could be used to study intermolecular interactions.

Solid-State Characterization: For derivatives designed for materials science applications, solid-state NMR and X-ray crystallography are crucial. X-ray diffraction would provide definitive information on the three-dimensional molecular structure, packing arrangements, and non-covalent interactions (e.g., hydrogen bonding), which govern the bulk properties of the material. dergipark.org.tr

Vibrational Spectroscopy: A detailed assignment of the vibrational modes through a combination of experimental FT-IR and Raman spectroscopy and theoretical calculations would offer a deeper understanding of the molecule's conformational flexibility and the influence of the fluoroethoxy group on the aniline backbone. dergipark.org.tr

TechniqueInformation GainedPotential Research Focus
2D NMR (COSY, HSQC, HMBC) Unambiguous proton-carbon correlationsStructural elucidation of complex medicinal derivatives.
19F NMR Spectroscopy Direct probe of the fluorine electronic environmentStudying substituent effects and intermolecular interactions.
X-ray Crystallography Precise 3D structure and crystal packingDetermining structure-property relationships in solid-state materials.
FT-IR/Raman with DFT Detailed vibrational mode analysisUnderstanding conformational isomers and intramolecular hydrogen bonding.

Deepening Theoretical Understanding through Computational Chemistry

Computational chemistry offers a powerful, predictive lens through which to explore the properties and reactivity of this compound before committing to extensive lab work.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate a wide range of properties. This includes determining optimized molecular geometries, calculating orbital energies (HOMO/LUMO) to predict reactivity, and generating theoretical spectroscopic data (NMR, IR) to aid in the interpretation of experimental results. dergipark.org.trrsc.org Such studies can elucidate the electronic effects of the fluoroethoxy group on the aniline ring's reactivity and basicity.

Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces for proposed synthetic reactions, helping to identify transition states, calculate activation barriers, and predict the most favorable reaction pathways. This would be particularly useful in designing novel catalytic cycles for its synthesis.

Molecular Docking and Dynamics: For medicinal applications, molecular docking simulations can predict the binding modes and affinities of this compound derivatives within the active sites of target proteins. escholarship.org Subsequent molecular dynamics (MD) simulations can assess the stability of these protein-ligand complexes over time, providing crucial insights to guide the design of more potent and selective drug candidates.

Computational MethodApplicationResearch Goal
Density Functional Theory (DFT) Calculation of electronic structure, pKa, oxidation potentialsPredict reactivity and physical properties; correlate structure with function. rsc.org
Potential Energy Surface (PES) Scanning Analysis of conformational stabilityIdentify the most stable rotamers and understand molecular flexibility. dergipark.org.tr
Molecular Docking Prediction of ligand-protein binding modesIdentify potential biological targets and guide SAR studies for drug discovery. escholarship.org
Ab Initio Molecular Dynamics (AIMD) Simulation of reaction pathways and dynamicsElucidate complex reaction mechanisms and guide the development of new synthetic methods.

Potential Applications in Emerging Technologies

The unique electronic properties imparted by the fluoroalkoxy substitution suggest that this compound could be a valuable component in the development of advanced materials and emerging technologies.

Organic Electronics: Anilines and their derivatives are precursors to conducting polymers and are used in organic electronic devices. The introduction of the fluoroethoxy group can tune the electronic energy levels (HOMO/LUMO), solubility, and stability of these materials. Future research could explore the synthesis of polymers or small molecules derived from this compound for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The incorporation of fluoroethoxy-substituted phthalocyanines has already been shown to create materials with interesting electrical properties. researchgate.net

Functional Polymers and Coatings: The compound could be used as a monomer or an additive to create specialized polymers. The fluorine content could impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy, making these materials suitable for applications in functional coatings, membranes, or advanced composites.

Sensor Technology: The aniline moiety is redox-active and can be electropolymerized. It is conceivable that functionalized polymers based on this compound could be developed as the active layer in chemical sensors, where the fluoroethoxy group could modulate the sensor's selectivity and sensitivity towards specific analytes.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 6.5–7.5 ppm; the -NH₂ group shows broad signals at δ ~5 ppm .
    • ¹⁹F NMR : Fluorine in the ethoxy group resonates at δ -220 to -230 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 171.18) .
  • IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

What strategies mitigate competing side reactions during synthesis of this compound derivatives?

Q. Advanced

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during fluorination steps .
  • Temperature modulation : Low temperatures (−78°C) suppress polymerization of reactive intermediates.
  • Selective catalysts : Pd/C or Raney nickel for selective reduction without over-hydrogenation .

How does the fluoroethoxy group influence the chemical reactivity of this compound?

Basic
The electron-withdrawing fluoroethoxy group:

  • Deactivates the aromatic ring , reducing electrophilic substitution rates.
  • Enhances amine nucleophilicity via inductive effects, favoring reactions with electrophiles (e.g., acyl chlorides) .
    Experimental evidence : Lower reaction yields in bromination compared to unsubstituted aniline .

What role does this compound play in PET radiotracer development?

Advanced
The ²¹⁸F-labeled derivatives (e.g., [¹⁸F]FECUMI-101) are used in positron emission tomography (PET) to study serotonin receptors .

  • Radiolabeling challenges : Short ¹⁸F half-life (110 min) demands rapid purification (e.g., HPLC).
  • In vivo stability : The fluoroethoxy group improves blood-brain barrier penetration compared to hydroxylated analogs .

What safety protocols are critical when handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile amines.
  • Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

How is this compound used to synthesize pharmacologically active heterocycles?

Q. Advanced

  • Quinoline derivatives : React with bromoketones to form fused rings via Friedländer synthesis .
  • Polymer precursors : Incorporate into conductive polymers via oxidative coupling (e.g., polyaniline analogs) .

Key Properties of this compound and Derivatives

PropertyValue/DescriptionSource Evidence
Molecular Weight171.18 g/mol (example)
CAS RN938435-69-9 (derivative)
Synthesis YieldUp to 97% (Pd/C hydrogenation)
Key ApplicationsPET imaging, polymer synthesis
Spectral Data (¹H NMR)δ 6.8–7.2 ppm (aromatic protons)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.